3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[44]NONANE-1,6-DIONE is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE typically involves the reaction of 1,6-dioxaspiro[4.4]nonane-2,7-dione with 2-toluidine and a thiazole derivative under controlled conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4,4]nonane-1,6-dione
- 1,5-DIMETHYL-1,5-DIAZONIABICYCLO(3.2.2)NONANE DIBROMIDE
Uniqueness
3,8-DIMETHYL-3-[2-(2-TOLUIDINO)-1,3-THIAZOL-4-YL]-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE is unique due to its combination of a spirocyclic structure with a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,8-dimethyl-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-11-6-4-5-7-13(11)20-17-21-14(9-26-17)18(3)10-19(16(23)25-18)8-12(2)24-15(19)22/h4-7,9,12H,8,10H2,1-3H3,(H,20,21) |
InChI Key |
ZCVUCXZVBWBEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.